molecular formula C6H13N3O2 B076574 1-Amyl-1-nitrosourea CAS No. 10589-74-9

1-Amyl-1-nitrosourea

Cat. No. B076574
CAS RN: 10589-74-9
M. Wt: 159.19 g/mol
InChI Key: YYTNAQDGJQPZFU-UHFFFAOYSA-N
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Description

1-Amyl-1-nitrosourea (ANU) is a chemical compound that belongs to the family of nitrosoureas. It is a potent mutagen and carcinogen that is widely used in scientific research for its ability to induce DNA damage and mutations in cells. ANU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research.

Mechanism Of Action

1-Amyl-1-nitrosourea is a potent alkylating agent that reacts with DNA to form covalent bonds. The reaction between 1-Amyl-1-nitrosourea and DNA results in the formation of DNA adducts, which can cause DNA damage and mutations. 1-Amyl-1-nitrosourea can also induce cell death by triggering apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

1-Amyl-1-nitrosourea has been shown to induce a wide range of biochemical and physiological effects in cells. It can cause DNA damage, mutations, and chromosomal aberrations. 1-Amyl-1-nitrosourea can also induce oxidative stress, inflammation, and alterations in cellular signaling pathways. 1-Amyl-1-nitrosourea has been linked to the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

1-Amyl-1-nitrosourea is a potent mutagen and carcinogen that is widely used in scientific research. Its ability to induce DNA damage and mutations in cells makes it a valuable tool for studying the mechanisms of cancer development and progression. However, 1-Amyl-1-nitrosourea has several limitations for lab experiments. It is highly reactive and unstable, which makes it difficult to handle and store. 1-Amyl-1-nitrosourea is also toxic and can pose a risk to researchers who handle it.

Future Directions

1-Amyl-1-nitrosourea has potential applications in cancer research and therapy. Future studies could focus on the development of new 1-Amyl-1-nitrosourea derivatives that are less toxic and more stable. 1-Amyl-1-nitrosourea could also be used in combination with other cancer treatments to enhance their efficacy. Additionally, 1-Amyl-1-nitrosourea could be used to create animal models of other diseases for the development of new therapies and treatments.

Synthesis Methods

1-Amyl-1-nitrosourea can be synthesized by the reaction of nitrous acid with amyl alcohol. The reaction yields a yellowish liquid that is highly reactive and unstable. 1-Amyl-1-nitrosourea is usually stored in a dark and cool place to prevent decomposition and degradation.

Scientific Research Applications

1-Amyl-1-nitrosourea is commonly used in scientific research to induce DNA damage and mutations in cells. It is often used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. 1-Amyl-1-nitrosourea is also used to create animal models of cancer for the development of new cancer therapies and treatments.

properties

CAS RN

10589-74-9

Product Name

1-Amyl-1-nitrosourea

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

1-nitroso-1-pentylurea

InChI

InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10)

InChI Key

YYTNAQDGJQPZFU-UHFFFAOYSA-N

SMILES

CCCCCN(C(=O)N)N=O

Canonical SMILES

CCCCCN(C(=O)N)N=O

Other CAS RN

10589-74-9

synonyms

1-amyl-1-nitrosourea
N-pentyl-N-nitrosourea

Origin of Product

United States

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